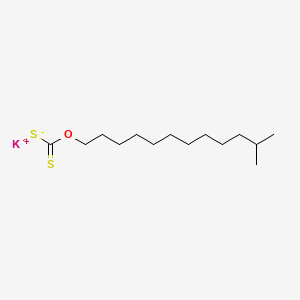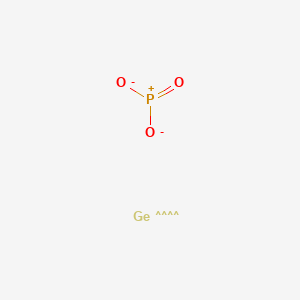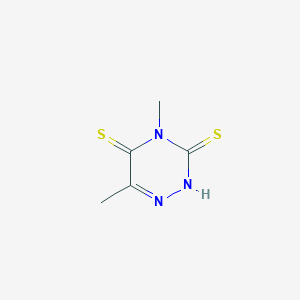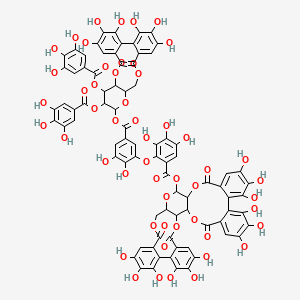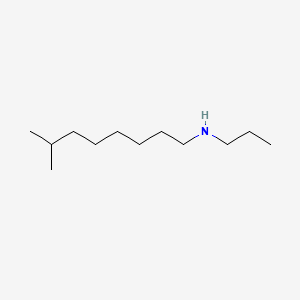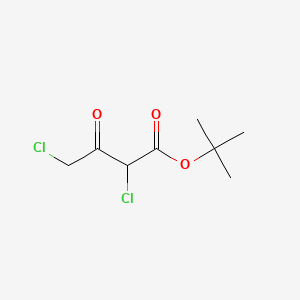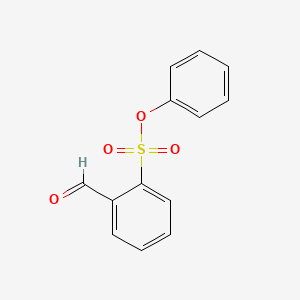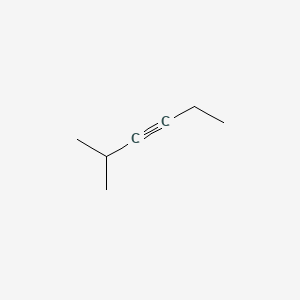
2-Methyl-3-hexyne
Übersicht
Beschreibung
2-Methyl-3-hexyne is an organic compound with the molecular formula C₇H₁₂. It is a type of alkyne, which means it contains a carbon-carbon triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-hexyne can be synthesized through various methods. One common method involves the deprotonation of terminal alkynes using strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂). The resulting alkynide anion can then undergo an S_N2 reaction with primary substrates to form the desired internal alkyne .
Another method involves the elimination reaction of vicinal dihalides. Vicinal dihalides, which are halogenation products of alkenes, can be subjected to a double dehydrohalogenation reaction with a strong base like sodium amide to produce an alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of this compound can yield alkenes or alkanes.
Substitution: The triple bond in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Strong bases like sodium amide (NaNH₂) are used for deprotonation, followed by reaction with alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: Various substituted alkynes, depending on the nature of the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-3-hexyne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-hexyne can be compared with other alkynes such as 1-hexyne and 3-hexyne. While all these compounds contain a carbon-carbon triple bond, their reactivity and applications can vary based on their structure:
1-Hexyne: A terminal alkyne with the triple bond at the first carbon.
3-Hexyne: An internal alkyne with the triple bond at the third carbon.
This compound: A branched alkyne with a methyl group at the second carbon and the triple bond at the third carbon
The presence of the methyl group in this compound makes it unique and can influence its reactivity and physical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-methylhex-3-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOUPFSQKXZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871381 | |
| Record name | 2-Methylhex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36566-80-0 | |
| Record name | 2-Methyl-3-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylhex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


